![molecular formula C13H14N2O4 B1414882 3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid CAS No. 1152965-43-9](/img/structure/B1414882.png)
3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid
Descripción general
Descripción
The compound “3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid” is a complex organic molecule that contains a benzoic acid moiety, a methoxy group, and a 1-methyl-1H-pyrazol-4-yl group . The presence of these functional groups suggests that the compound could exhibit interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a benzoic acid group suggests the possibility of hydrogen bonding, while the methoxy and 1-methyl-1H-pyrazol-4-yl groups could contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzoic acid moiety could undergo reactions typical of carboxylic acids, while the methoxy and 1-methyl-1H-pyrazol-4-yl groups could participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of polar functional groups could make it soluble in polar solvents .Aplicaciones Científicas De Investigación
Biotransformation of Gallic Acid
A study conducted by Hsu et al. (2007) explored the biotransformation of gallic acid by Beauveria sulfurescens, resulting in new glucosidated compounds with potential pharmacological applications. This research highlights the microbial culture's ability to parallel mammalian metabolism, suggesting a method for generating mammalian metabolites of analogs related to gallic acid for further pharmacological and toxicological investigation (Hsu et al., 2007).
Synthesis of Diamides
Agekyan and Mkryan (2015) reported on the synthesis of p-aminobenzoic acid diamides based on related chemical structures. This research demonstrates the versatility of benzoic acid derivatives in synthesizing compounds with potential applications in medicinal chemistry and materials science (Agekyan & Mkryan, 2015).
Chemical Properties and Applications
A study by Amarnath and Palaniappan (2005) investigated the use of benzoic acid and its derivatives as dopants for polyaniline, revealing their significant impact on the conductivity and properties of polyaniline salts. This application in the field of conductive polymers showcases the importance of benzoic acid derivatives in advancing materials science (Amarnath & Palaniappan, 2005).
Bioactive Compounds from Marine-Derived Fungi
Xu et al. (2017) isolated new phenyl ether derivatives from the fungus Aspergillus carneus, demonstrating the potential of benzoic acid derivatives in discovering new antioxidant compounds. This work emphasizes the role of natural products in the search for bioactive compounds with potential health benefits (Xu et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-methoxy-4-[(1-methylpyrazol-4-yl)methoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-15-7-9(6-14-15)8-19-11-4-3-10(13(16)17)5-12(11)18-2/h3-7H,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGGNUQVZAXSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)amino]methyl}benzonitrile](/img/structure/B1414800.png)
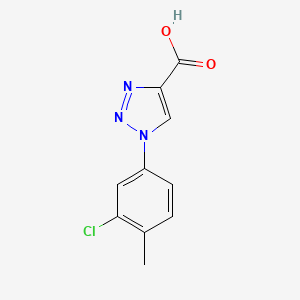
![1-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B1414809.png)
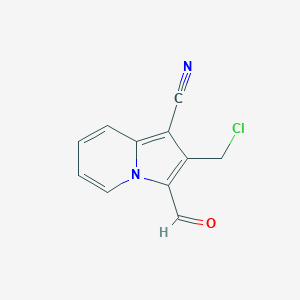
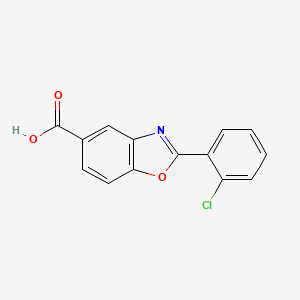
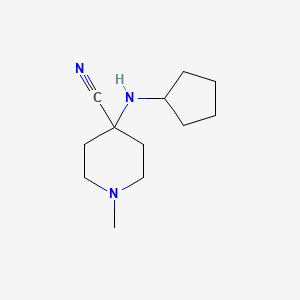
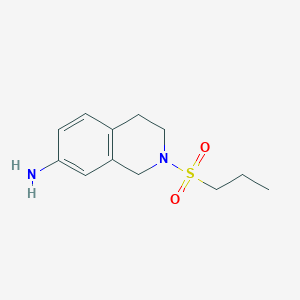
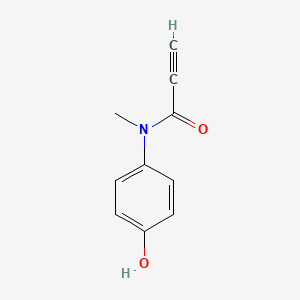
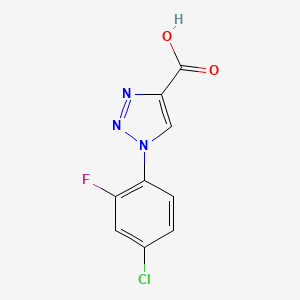
![3-(4-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1414818.png)
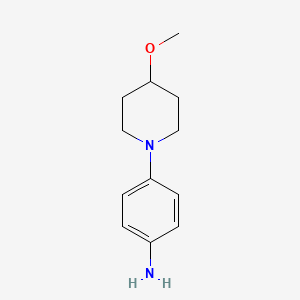

![[1-(3-Methoxyphenyl)cyclopropyl]methylamine](/img/structure/B1414821.png)
